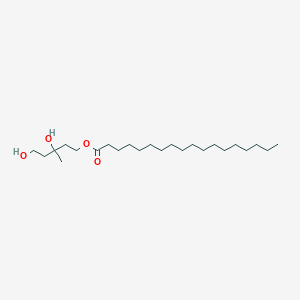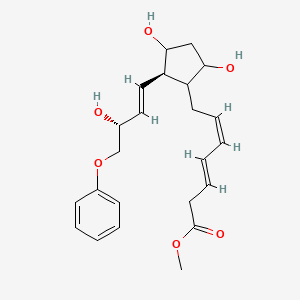
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is a synthetic analog of prostaglandin F2-alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester involves multiple steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually purified through techniques such as chromatography to achieve a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the molecule.
Substitution: The phenoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can lead to saturated analogs. Substitution reactions can introduce different functional groups in place of the phenoxy group .
Applications De Recherche Scientifique
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is used in various scientific research fields:
Chemistry: As a stable analog of prostaglandin F2-alpha, it is used to study the chemical properties and reactions of prostaglandins.
Biology: It is used to investigate the biological effects of prostaglandins, particularly in reproductive biology and smooth muscle contraction.
Medicine: The compound is explored for its potential therapeutic applications, including the modulation of luteolysis and treatment of glaucoma.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by binding to the FP receptor, a specific receptor for prostaglandin F2-alpha. This binding leads to the activation of various molecular pathways, resulting in effects such as luteolysis and smooth muscle contraction. The phenoxy group at the omega terminus enhances its binding affinity to the FP receptor, making it more potent than natural prostaglandin F2-alpha .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2-alpha: The natural form, less stable and less lipophilic.
16-Phenoxy-17,18,19,20-tetranor-prostaglandin F2-alpha: A similar compound without the methyl ester group.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is unique due to its enhanced stability and lipophilicity, which allows for more efficient hydrolysis in tissues to generate the bioactive free acid. This makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
64812-67-5 |
|---|---|
Formule moléculaire |
C23H30O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
methyl (3E,5Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2-,8-3+,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
Clé InChI |
XIVGINHUYULOGM-PDNJMGDMSA-N |
SMILES isomérique |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
SMILES canonique |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


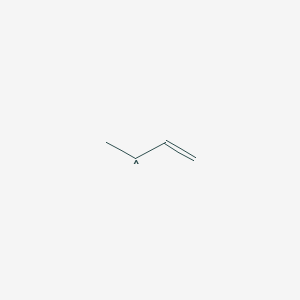
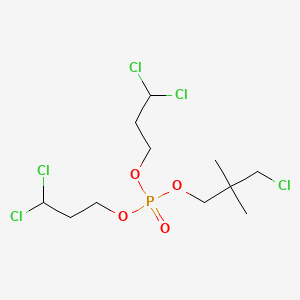
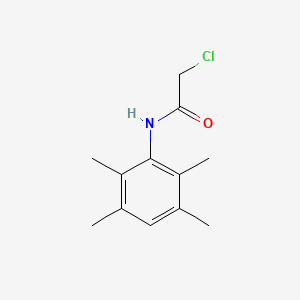
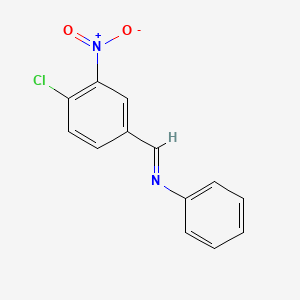
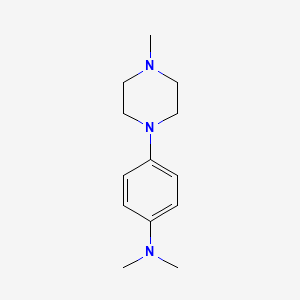
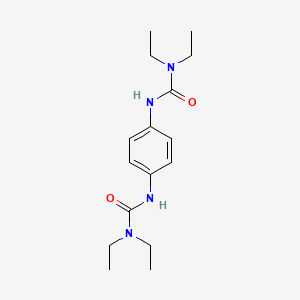
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
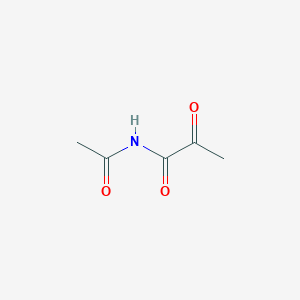
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
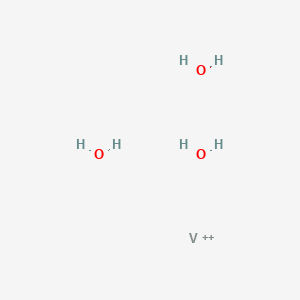
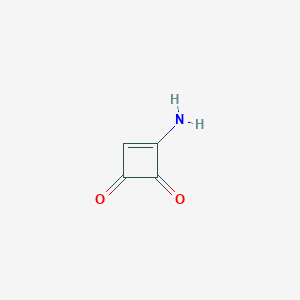
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
